4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
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Overview
Description
4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-methyl-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antileishmanial and antimalarial drugs.
Biological Studies: The compound is employed in studies investigating its effects on enzymes and cellular pathways, such as acetylcholinesterase inhibition.
Materials Science: It is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . In biological studies, it has been shown to inhibit acetylcholinesterase, affecting neural transmission .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the sulfonamide group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A more complex derivative with additional functional groups, exhibiting enhanced biological activity.
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate: Another derivative used in different synthetic applications.
Uniqueness
4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is unique due to its combination of a bromine atom, a pyrazole ring, and a sulfonamide group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10BrN3O2S |
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Molecular Weight |
316.18 g/mol |
IUPAC Name |
4-bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10BrN3O2S/c1-14-7-6-10(12-14)13-17(15,16)9-4-2-8(11)3-5-9/h2-7H,1H3,(H,12,13) |
InChI Key |
ZSHFDCLUEJPVCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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